molecular formula C7H3ClFNS B13687415 5-Chloro-3-fluorophenyl Isothiocyanate

5-Chloro-3-fluorophenyl Isothiocyanate

Cat. No.: B13687415
M. Wt: 187.62 g/mol
InChI Key: CMMQLNMZMBJQAD-UHFFFAOYSA-N
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Description

5-Chloro-3-fluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClFNCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-fluorophenyl Isothiocyanate can be synthesized from its corresponding amine, 5-chloro-3-fluoroaniline. The general synthetic route involves the reaction of the amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a one-pot process. This involves the in situ generation of the dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluorophenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst and elevated temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isothiocyanate group.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Amines: Produced from hydrolysis reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Lacks the chlorine and fluorine substituents.

    4-Chloro-3-fluorophenyl Isothiocyanate: Similar structure but with different substitution pattern.

    3-Chloro-4-fluorophenyl Isothiocyanate: Another isomer with different substitution pattern.

Uniqueness

5-Chloro-3-fluorophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

1-chloro-3-fluoro-5-isothiocyanatobenzene

InChI

InChI=1S/C7H3ClFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

CMMQLNMZMBJQAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N=C=S

Origin of Product

United States

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